1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is an organic compound notable for its distinctive molecular structure and diverse applications in scientific research. Its molecular design includes a thiadiazole ring, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is synthesized through multiple stages, starting from commercially available precursors. The initial step involves the formation of a thiadiazole ring, followed by sulfonylation and acylation to produce the final compound. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, general practices in the synthesis of similar compounds involve large-scale reactors and the use of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thiadiazole ring into its corresponding sulfoxide or sulfone.
Reduction: Hydrogenation of the carbonyl group to yield a secondary alcohol.
Substitution: Nucleophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reactions involving this compound often use common reagents such as sulfuric acid, hydrogen peroxide, sodium borohydride, and various nucleophiles (e.g., amines, thiols). Conditions vary based on the specific reaction but generally include controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from reactions involving this compound include sulfoxides, sulfones, secondary alcohols, and substituted aromatic compounds, depending on the reaction pathway.
Scientific Research Applications
1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has numerous applications in various fields:
Chemistry: Used as a reagent in organic synthesis to explore novel reaction mechanisms.
Biology: Employed in studies of molecular interactions and protein-ligand binding due to its structural complexity.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Applied in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further modification.
Mechanism of Action
The mechanism of action of 1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone primarily involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Pathways involved include signal transduction pathways, where the compound modulates the activity of key signaling proteins.
Comparison with Similar Compounds
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole
4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine
1-(4-sulfonylphenyl)ethanone
This compound's distinct structure and versatile applications make it a valuable subject for further scientific exploration and industrial development. Got any questions about any specific part?
Properties
IUPAC Name |
1-[4-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-15(24)16-7-9-18(10-8-16)29(25,26)22-13-11-17(12-14-22)23-20-6-4-3-5-19(20)21(2)30(23,27)28/h3-10,17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGPEJQXLCPNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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